Allosteric DHPS Inhibition vs. GC-7
The 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one scaffold served as the core for a series of DHPS inhibitors. The lead derivative, compound 26d (6-[(1R)-2-amino-1-phenylethyl]-3-(pyridin-3-yl)-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one), exhibited potent DHPS inhibition. X-ray crystallography (PDB: 6WKZ) confirmed a distinct allosteric binding mode compared to the spermidine-mimetic inhibitor GC-7, which binds at the active site [1]. This differentiation is critical for avoiding polyamine-related off-target effects inherent to GC-7 [2].
| Evidence Dimension | Binding mode |
|---|---|
| Target Compound Data | Allosteric binding mode (X-ray confirmed) |
| Comparator Or Baseline | GC-7 (spermidine mimetic): Active site binding mode |
| Quantified Difference | Qualitative differentiation in binding site (allosteric vs. orthosteric) |
| Conditions | X-ray crystallography of human DHPS complex |
Why This Matters
Procurement of the 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one scaffold enables development of allosteric DHPS inhibitors that circumvent limitations associated with active-site competitors.
- [1] Tanaka, Y., Kurasawa, O., Yokota, A., Klein, M. G., Saito, B., Matsumoto, S., Okaniwa, M., Ambrus-Aikelin, G., Uchiyama, N., Morishita, D., Kimura, H., & Imamura, S. (2020). New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase. ACS Medicinal Chemistry Letters, 11(8), 1645-1652. View Source
- [2] Proteopedia. (2020). 6wkz: Cocomplex structure of Deoxyhypusine synthase with inhibitor. Retrieved from https://proteopedia.org/wiki/index.php/6wkz View Source
